

Technical Guide: Mass Spectrometry Fragmentation of 3-(4-Chlorophenyl)-1,1- diallylurea

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-1,1-diallylurea

CAS No.: 52696-90-9

Cat. No.: B11949276

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Executive Summary

3-(4-Chlorophenyl)-1,1-diallylurea (MW: 250.72 Da) represents a specific class of

-disubstituted arylureas. Unlike its dimethyl analogs (e.g., Monuron), the presence of twin allyl groups introduces unique fragmentation pathways driven by the stability of allylic cations and radicals. This guide delineates the fragmentation mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing its spectral fingerprint against standard methylated urea alternatives to aid in unambiguous identification.

Theoretical Fragmentation Mechanisms

The fragmentation of **3-(4-Chlorophenyl)-1,1-diallylurea** is governed by the lability of the urea linkage and the stability of the 4-chlorophenyl moiety.

Primary Cleavage Pathways (EI/CID)

Under high-energy collision (CID) or electron impact, the molecule undergoes three dominant cleavage events:

- Isocyanate Elimination (Diagnostic Pathway): The most characteristic pathway for

-arylureas is the cleavage of the carbonyl-nitrogen bond on the dialkyl side. This generates a neutral diallylamine species and a charged 4-chlorophenyl isocyanate radical cation (

153/155). This ion retains the isotopic signature of chlorine (

).

- Allylic Loss & Rearrangement: Unlike methyl-substituted ureas, the allyl groups are prone to

-cleavage or loss of an allyl radical (

). This often produces a stabilized cation at

209 ($[M - C_3H_5]^+$

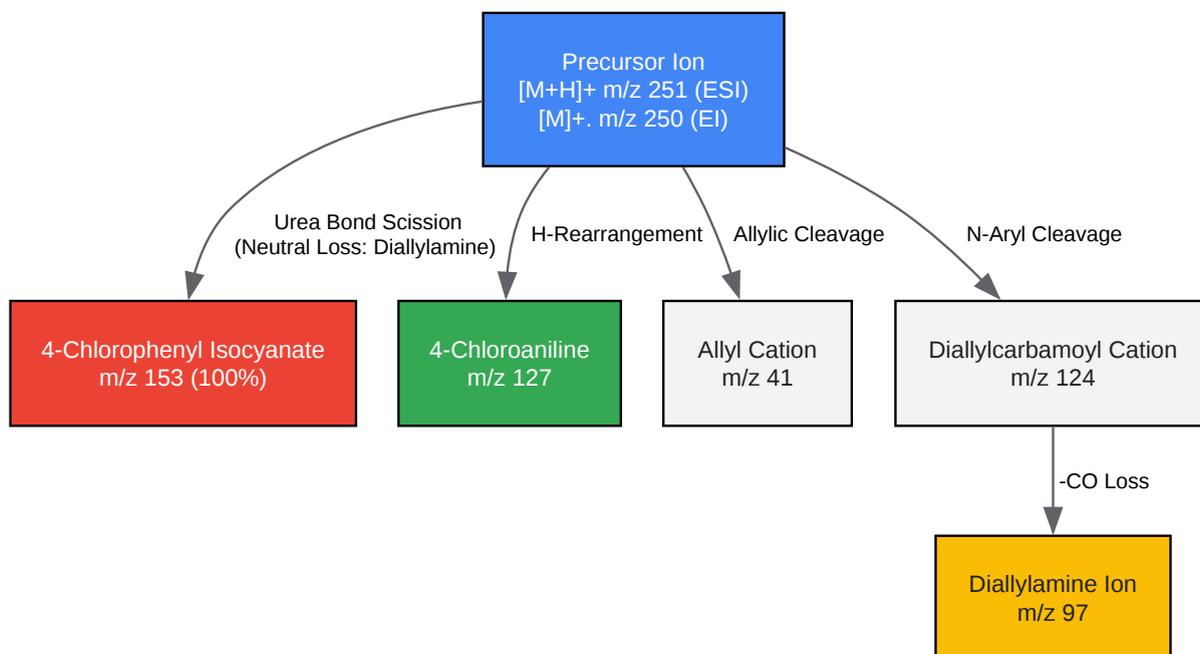
m/z 41), a high-abundance ion in the low-mass region.

- Aniline Formation: Hydrogen rearrangement during the cleavage of the carbonyl group can lead to the formation of 4-chloroaniline (

127/129). This is often observed as a secondary fragment in ESI-MS/MS.

Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the precursor ion and its primary product ions.



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Figure 1: Proposed fragmentation pathways for **3-(4-Chlorophenyl)-1,1-diallylurea** showing primary diagnostic ions.

Comparative Analysis: Diallyl vs. Dimethyl Analogs

To validate the identity of the diallyl derivative, it is crucial to compare it with Monuron (3-(4-chlorophenyl)-1,1-dimethylurea), the standard reference in this chemical class.

Spectral Fingerprint Comparison

The following table contrasts the performance and diagnostic ions of the diallyl compound versus the dimethyl alternative.

Feature	3-(4-Chlorophenyl)-1,1-diallylurea	Monuron (1,1-dimethylurea)	Significance
Precursor Ion ()	250 (EI) / 251 (ESI)	198 (EI) / 199 (ESI)	MW shift of +52 Da confirms diallyl substitution.
Base Peak (EI)	41 (Allyl) or 153 (Isocyanate)	72 (Dimethylamine-CO)	Diallyl creates intense low-mass noise (41); Monuron is cleaner.
Diagnostic Isocyanate	153 (Present)	153 (Present)	Both share the 4-Cl-phenyl core; 153 confirms the aryl side is identical.
Amine Fragment	97 (Diallylamine)	45 (Dimethylamine)	Key differentiator for the alkyl side chain.
Carbamoyl Cation	124	72	Diallylcarbamoyl is less stable, leading to faster degradation.
Chromatographic Retention	High ()	Moderate ()	Diallyl analog elutes significantly later on C18 columns.

Performance Verdict

- Specificity:** The diallyl derivative offers higher specificity in the high-mass region (250 vs 198) but suffers from non-specific low-mass fragmentation (41) in EI.
- Stability:** The allyl groups are more reactive than methyl groups. Samples of the diallylurea should be analyzed promptly to avoid oxidative degradation or polymerization, which is not a

concern for Monuron.

Experimental Protocol (LC-MS/MS)

This protocol is designed for the structural confirmation of the target urea in biological or environmental matrices.

Sample Preparation

- Stock Solution: Dissolve 1 mg of **3-(4-Chlorophenyl)-1,1-diallylurea** in 1 mL of HPLC-grade Acetonitrile (ACN).
- Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water (0.1% Formic Acid).

LC-MS Conditions

- Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
- Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]
- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[2]
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.

MS/MS Acquisition Parameters

To ensure reproducible fragmentation, use the following collision energy ramp:

Transition Type	Precursor ()	Product ()	Collision Energy (eV)	Purpose
Quantifier	251.1 ()	153.0	20 - 25	High abundance, specific to aryl-urea core.
Qualifier 1	251.1 ()	127.0	30 - 35	Confirmation of aniline substructure.
Qualifier 2	251.1 ()	124.1	15 - 20	Confirmation of diallylcarbamoyl group.
Isotope Check	253.1 ()	155.0	20 - 25	Verifies Chlorine presence (Ratio ~32%).

References

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